molecular formula C18H24N2O3 B1386844 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid CAS No. 1169977-61-0

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid

Cat. No. B1386844
M. Wt: 316.4 g/mol
InChI Key: BDWKCYFVGDLGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-[(Cyclopentylamino)carbonyl]piperidin-4-yl)benzoic acid, also known as CPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. CPPA is a versatile compound with a wide range of potential applications, from biochemical and physiological studies to laboratory experiments.

Mechanism Of Action

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid is a reversible inhibitor of protein kinase C (PKC) activity. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the phosphorylation of its substrate. This inhibition of PKC activity has been shown to affect the activity of other enzymes and proteins, as well as the expression of certain genes.

Biochemical And Physiological Effects

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC). Additionally, it has been shown to affect the expression of certain genes, as well as the activity of certain proteins. It has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs.

Advantages And Limitations For Lab Experiments

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, as it can be used to study the molecular mechanisms of action of protein kinases, as well as the biochemical and physiological effects of drugs. However, 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid has some limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects in certain organisms, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid. One potential direction is to explore the potential therapeutic applications of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid. Additionally, further research into the biochemical and physiological effects of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid could be conducted, as well as research into the potential applications of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid in the development of new drugs. Additionally, further research into the synthesis of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid could be conducted, as well as research into the potential applications of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid in laboratory experiments.

Scientific Research Applications

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid has been used in a variety of scientific research applications. It has been used in studies of the molecular mechanisms of action of protein kinases, as well as in studies of the biochemical and physiological effects of drugs. Additionally, 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid has been used in laboratory experiments to study the interactions between proteins and other molecules.

properties

IUPAC Name

4-[1-(cyclopentylcarbamoyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(22)15-7-5-13(6-8-15)14-9-11-20(12-10-14)18(23)19-16-3-1-2-4-16/h5-8,14,16H,1-4,9-12H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKCYFVGDLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 3
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.